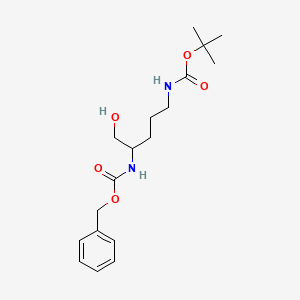
(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a benzyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps One common method starts with the protection of an amino group using the tert-butoxycarbonyl (Boc) group
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate.
Introduction of Hydroxymethyl Group: This step involves the reaction of the protected amine with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Formation of Benzyl Ester: The final step involves the esterification of the carboxylic acid with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, and the benzyl ester can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and sodium hydroxide (NaOH) for ester hydrolysis.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free amine and carboxylic acid.
Applications De Recherche Scientifique
(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester involves its ability to undergo various chemical transformations. The Boc group provides protection to the amino group, allowing selective reactions at other functional groups. The benzyl ester can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure but lacks the benzyl ester group.
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate: Contains a similar Boc protecting group but has different substituents.
Uniqueness
(4-tert-Butoxycarbonylamino-1-hydroxymethyl-butyl)-carbamic acid benzyl ester is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H28N2O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
benzyl N-[1-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-16(22)19-11-7-10-15(12-21)20-17(23)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23) |
Clé InChI |
KUSHARYVBOJNRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


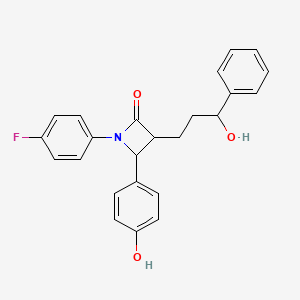
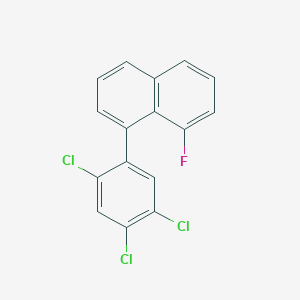
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
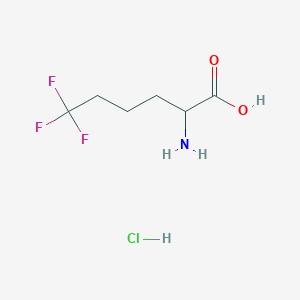
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)

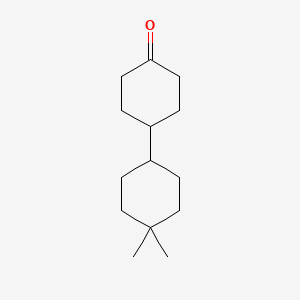
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
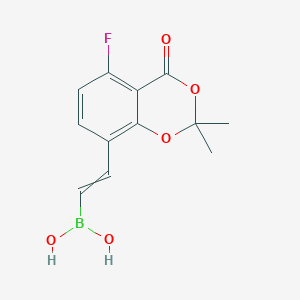
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
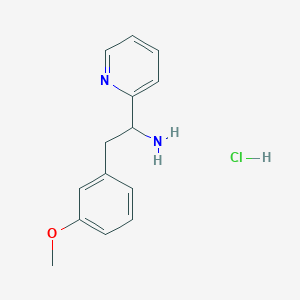
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
